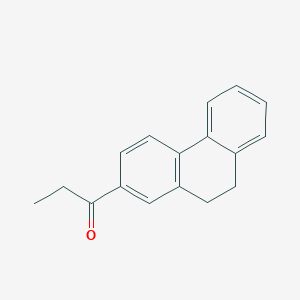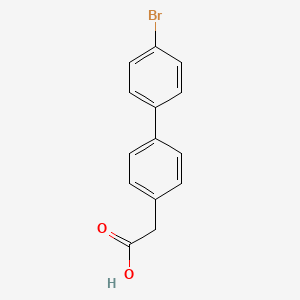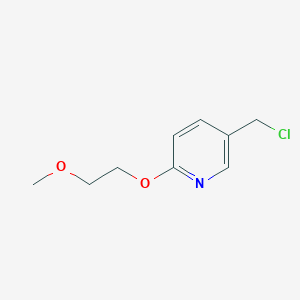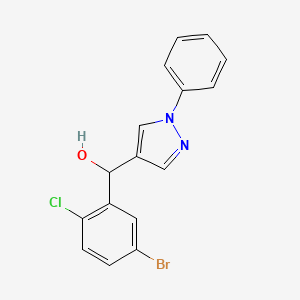
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol
Overview
Description
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol typically involves multiple steps. One common method starts with the bromination and chlorination of phenylpyrazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the selective introduction of bromine and chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanone
- 5-Bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethane
- (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol derivatives
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H12BrClN2O |
|---|---|
Molecular Weight |
363.63 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C16H12BrClN2O/c17-12-6-7-15(18)14(8-12)16(21)11-9-19-20(10-11)13-4-2-1-3-5-13/h1-10,16,21H |
InChI Key |
FLVFULXNVKUUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C3=C(C=CC(=C3)Br)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
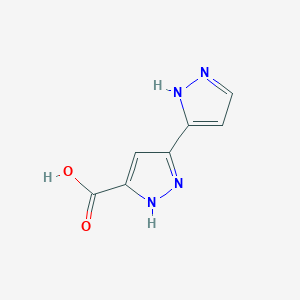
![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)


![[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-](/img/structure/B8677451.png)



![2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide](/img/structure/B8677488.png)
![[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
![1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one](/img/structure/B8677511.png)
